molecular formula C13H9ClN4S B5573428 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5573428
M. Wt: 288.76 g/mol
InChI Key: JLTDIDNUWCTYJH-UHFFFAOYSA-N
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Description

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing six-membered rings that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with malononitrile and thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: Similar structure but without the chlorine atom.

    2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile: Chlorine atom in a different position on the phenyl ring.

    2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile: Bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom at the 3-position of the phenyl ring in 2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to unique interactions with molecular targets, potentially enhancing its efficacy in certain applications compared to similar compounds.

Properties

IUPAC Name

2,6-diamino-4-(3-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDIDNUWCTYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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